
N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O7 and its molecular weight is 424.369. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques
The scientific research applications of N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide extend to novel synthesis techniques and the exploration of chemical properties. For instance, the methodology for protecting amidine groups using 4-methoxybenzyl-4-nitrophenylcarbonate, which facilitates the mild and efficient synthesis of substituted benzamidines, highlights the compound's utility in solution-phase library synthesis (Bailey et al., 1999). Additionally, research into the electrochemical behavior of similar dihydropyridine compounds in protic media provides insights into their reactivity and potential for generating novel chemical entities (David et al., 1995).
Antidiabetic Activity
A significant application of dihydropyridine derivatives includes their evaluation for antidiabetic activity. The synthesis of novel dihydropyrimidine derivatives and their in vitro assessment using the α-amylase inhibition assay exemplify the compound's potential for therapeutic applications, particularly in the management of diabetes (Lalpara et al., 2021).
Kinase Inhibition for Cancer Therapy
The discovery and development of selective kinase inhibitors for cancer therapy represent another critical area of application. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors, with specific analogs demonstrating significant tumor stasis in preclinical models. This work underscores the potential of these compounds in the targeted treatment of cancers dependent on Met kinase activity (Schroeder et al., 2009).
Novel Carbenes and Polymer Synthesis
Research into the synthesis and characterization of amino-acrylamido carbenes from dihydropyrimidinium salts indicates the versatility of dihydropyridine derivatives in creating novel chemical structures with potential applications in catalysis and material science (Mushinski et al., 2012). Furthermore, the development of light-switchable polymers from cationic to zwitterionic forms showcases innovative approaches to material design, with implications for DNA interaction studies and antibacterial applications (Sobolčiak et al., 2013).
特性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7/c1-31-18-10-16(24(29)30)6-7-17(18)21-20(26)14-5-8-19(25)22(12-14)11-13-3-2-4-15(9-13)23(27)28/h2-10,12H,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNVLRZYPHKGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-ethoxyphenyl)(6-fluoro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2929034.png)
![3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride](/img/structure/B2929035.png)
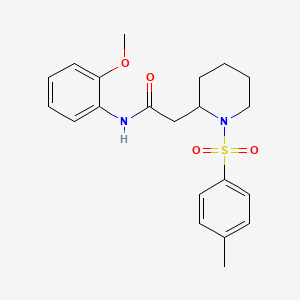
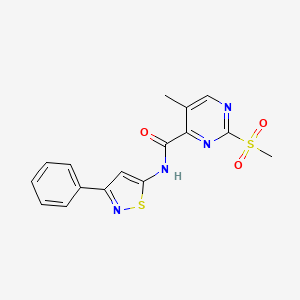
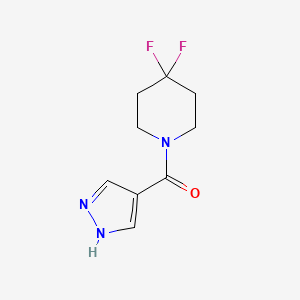
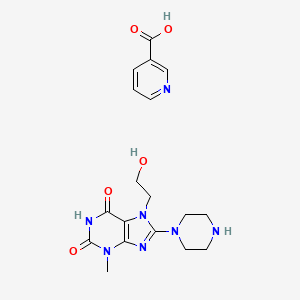
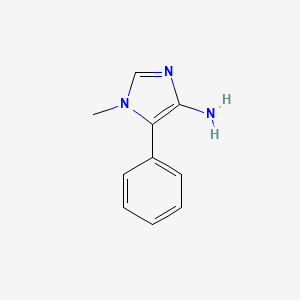
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2929046.png)
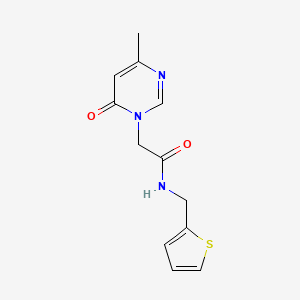
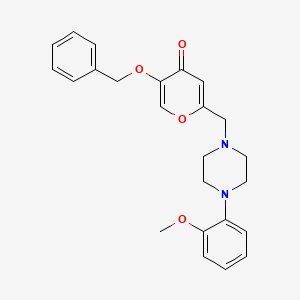
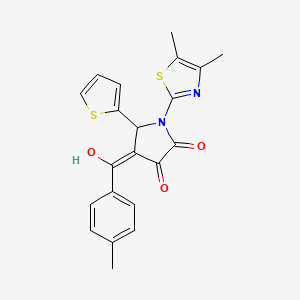
![5-ethyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2929053.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2929054.png)
